Acétate de méthyle 2-(tétrahydro-2H-pyran-4-YL)

Vue d'ensemble

Description

Applications De Recherche Scientifique

Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.

Industry: The compound is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mécanisme D'action

Target of Action

This compound is a specialty product for proteomics research , and its specific targets may vary depending on the context of the study.

Action Environment

The action, efficacy, and stability of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other interacting molecules in the cellular environment.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate can be achieved through the reaction of methyl acetate with tetrahydropyran . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate involves large-scale chemical reactors where the reactants are mixed and subjected to specific conditions to facilitate the reaction. The product is then purified through distillation or other separation techniques to obtain the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Comparaison Avec Des Composés Similaires

Ethyl 2-(tetrahydro-2H-pyran-4-YL)acetate: Similar in structure but with an ethyl group instead of a methyl group.

4-Isobutyldihydro-2H-pyran-2,6(3H)-dione: Another compound with a tetrahydropyran ring but different functional groups.

Uniqueness: Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable in specific synthetic applications and research contexts .

Activité Biologique

Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate, with the molecular formula C₈H₁₄O₂ and a molecular weight of 158.2 g/mol, is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including toxicity, pharmacological effects, and potential therapeutic applications.

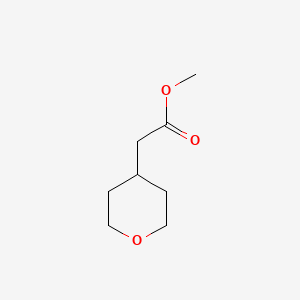

Chemical Structure and Properties

The compound features a tetrahydropyran ring, which is known for its role in various biological activities. The functional groups present in methyl 2-(tetrahydro-2H-pyran-4-YL)acetate contribute to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 158.2 g/mol |

| CAS Number | 156002-64-1 |

| Purity | ≥ 97% |

Pharmacological Effects

Research indicates that methyl 2-(tetrahydro-2H-pyran-4-YL)acetate may exhibit various pharmacological effects, including:

- Cholinesterase Inhibition : Similar compounds have shown inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : Some studies have indicated that derivatives of tetrahydropyran compounds can possess antimicrobial properties, making them candidates for antibiotic development.

- Cytotoxicity : Preliminary studies suggest that methyl 2-(tetrahydro-2H-pyran-4-YL)acetate may induce cytotoxic effects in certain cancer cell lines, although further research is necessary to elucidate the mechanisms involved.

Toxicological Profile

The compound has been evaluated for its toxicological effects:

- Acute Toxicity : Studies have shown that methyl 2-(tetrahydro-2H-pyran-4-YL)acetate exhibits low acute oral and dermal toxicity in animal models .

- Skin Sensitization : In vitro assays indicate potential for skin sensitization, with positive responses observed in tests measuring dendritic cell activation .

- Repeated Dose Toxicity : A study involving repeated doses in rats established a No Observed Adverse Effect Level (NOAEL) of 1,000 mg/kg/day for males and 300 mg/kg/day for females, primarily due to transient ataxia observed at high doses .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the same chemical family:

- Inhibition Studies : Research on related tetrahydropyran derivatives has shown varying degrees of AChE inhibition, indicating that structural modifications can significantly influence biological activity .

- Antimicrobial Testing : Compounds similar to methyl 2-(tetrahydro-2H-pyran-4-YL)acetate have been tested against various bacterial strains, demonstrating promising antimicrobial properties that warrant further investigation .

- Cytotoxic Assays : In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

Propriétés

IUPAC Name |

methyl 2-(oxan-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-10-8(9)6-7-2-4-11-5-3-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZRATSFTMXYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674419 | |

| Record name | Methyl (oxan-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156002-64-1 | |

| Record name | Methyl (oxan-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.